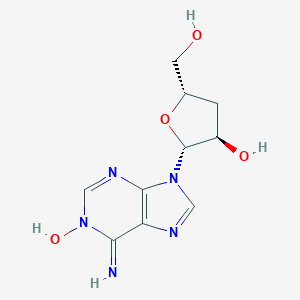
Adenosine, 3'-deoxy-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, 3'-deoxy-, 1-oxide (ADO) is a purine nucleoside analog that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. ADO is structurally similar to adenosine, but lacks the 3'-hydroxyl group, which makes it resistant to degradation by adenosine deaminase. This feature makes ADO an ideal candidate for biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of Adenosine, 3'-deoxy-, 1-oxide is primarily through the inhibition of adenosine deaminase. This results in the accumulation of adenosine and Adenosine, 3'-deoxy-, 1-oxide, which can then bind to adenosine receptors on cells. Adenosine, 3'-deoxy-, 1-oxide has been shown to bind to the A1, A2A, and A3 adenosine receptors, which are G protein-coupled receptors. The binding of Adenosine, 3'-deoxy-, 1-oxide to these receptors can result in various downstream effects, including the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemische Und Physiologische Effekte
Adenosine, 3'-deoxy-, 1-oxide has several biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the regulation of neurotransmitter release. Adenosine, 3'-deoxy-, 1-oxide has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Adenosine, 3'-deoxy-, 1-oxide in lab experiments is its resistance to degradation by adenosine deaminase. This allows for the accurate measurement of adenosine levels and the study of its downstream effects. However, one limitation of using Adenosine, 3'-deoxy-, 1-oxide is its potential toxicity, which can vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of Adenosine, 3'-deoxy-, 1-oxide, including the development of novel Adenosine, 3'-deoxy-, 1-oxide analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in various diseases. Additionally, the role of Adenosine, 3'-deoxy-, 1-oxide in the regulation of immune responses and inflammation is an area of active research, which may lead to the development of new immunomodulatory therapies.
Synthesemethoden
Adenosine, 3'-deoxy-, 1-oxide can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of adenosine with nitrous acid, which results in the formation of Adenosine, 3'-deoxy-, 1-oxide. The enzymatic synthesis involves the use of adenosine deaminase to catalyze the deamination of adenosine to Adenosine, 3'-deoxy-, 1-oxide.
Wissenschaftliche Forschungsanwendungen
Adenosine, 3'-deoxy-, 1-oxide has been used in various scientific research applications, including cancer research, immunology, and neurobiology. In cancer research, Adenosine, 3'-deoxy-, 1-oxide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, Adenosine, 3'-deoxy-, 1-oxide has been shown to modulate the immune response and regulate inflammation. In neurobiology, Adenosine, 3'-deoxy-, 1-oxide has been shown to have neuroprotective effects and regulate neurotransmitter release.
Eigenschaften
CAS-Nummer |
10385-57-6 |
|---|---|
Produktname |
Adenosine, 3'-deoxy-, 1-oxide |
Molekularformel |
C10H13N5O4 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
(2R,3R,5S)-2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O4/c11-8-7-9(13-4-15(8)18)14(3-12-7)10-6(17)1-5(2-16)19-10/h3-6,10-11,16-18H,1-2H2/t5-,6+,10+/m0/s1 |
InChI-Schlüssel |
DIRJXXLRJXTDMP-BAJZRUMYSA-N |
Isomerische SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CN(C3=N)O)CO |
SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO |
Kanonische SMILES |
C1C(OC(C1O)N2C=NC3=C2N=CN(C3=N)O)CO |
Synonyme |
3'-deoxyadenosine N(1)-oxide cordycepin N(1)-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



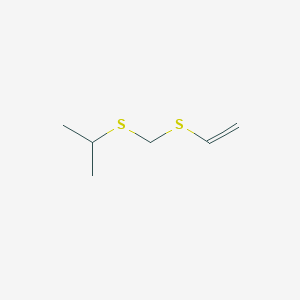
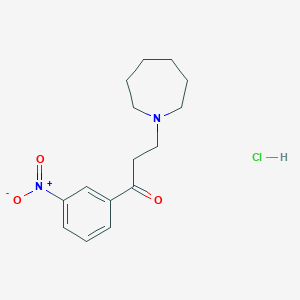
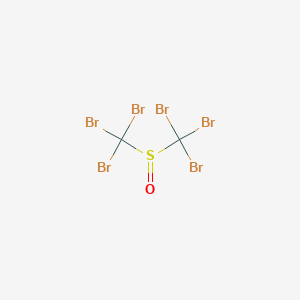
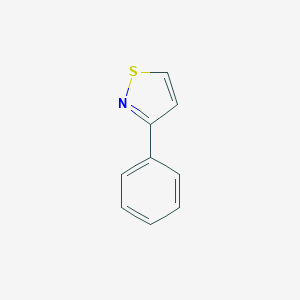

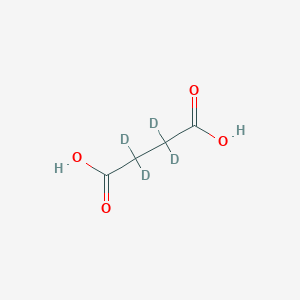
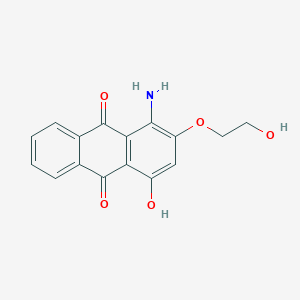
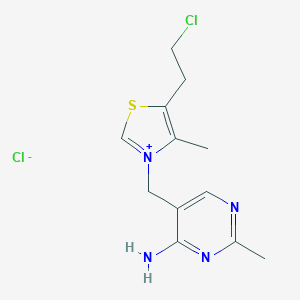
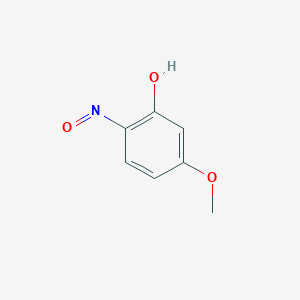

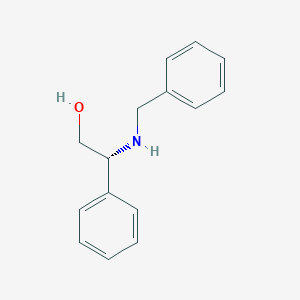
![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)
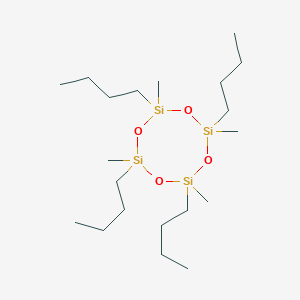
![N-[(Z)-ethylideneamino]benzamide](/img/structure/B82068.png)